molecular formula C28H52N2O4Pd B1338650 trans-Bis(dicyclohexylamine)palladium(II) acetate CAS No. 628339-96-8

trans-Bis(dicyclohexylamine)palladium(II) acetate

Cat. No.: B1338650
CAS No.: 628339-96-8
M. Wt: 587.1 g/mol
InChI Key: LAYDWGNLLRXNPH-UHFFFAOYSA-N
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Description

trans-Bis(dicyclohexylamine)palladium(II) acetate: is a palladium-based compound with the chemical formula C28H52N2O4Pd . It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination . The compound is known for its high efficiency and selectivity in these reactions, making it a valuable tool in synthetic chemistry.

Scientific Research Applications

Chemistry: In chemistry, trans-Bis(dicyclohexylamine)palladium(II) acetate is extensively used as a catalyst in various organic transformations. Its high efficiency and selectivity make it a preferred choice for complex synthetic routes, including the synthesis of natural products and pharmaceuticals .

Biology and Medicine: Its ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds is crucial in the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role as a catalyst in various reactions helps in the efficient and cost-effective production of high-value products .

Mechanism of Action

Target of Action

The primary target of trans-Bis(dicyclohexylamine)palladium(II) acetate is the formation of carbon-carbon and carbon-nitrogen bonds . This compound is a catalyst that facilitates these bond formations in various types of coupling reactions .

Mode of Action

This compound: interacts with its targets by accelerating the rate of bond formation. It does this by providing a lower energy pathway for the reaction, thus enabling the reaction to proceed more quickly and efficiently .

Biochemical Pathways

The This compound affects the biochemical pathways involved in the synthesis of complex organic molecules. By facilitating the formation of carbon-carbon and carbon-nitrogen bonds, it plays a crucial role in the construction of these molecules . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The ADME properties of This compound Its effectiveness can be influenced by its solubility and stability under the reaction conditions .

Result of Action

The molecular and cellular effects of This compound ’s action are seen in the products of the reactions it catalyzes. These can include a wide range of organic compounds, depending on the specific reactants used in the coupling reaction .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other substances that can coordinate with the palladium center, and the solvent used in the reaction . Careful control of these factors is important for optimizing the performance of this catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Bis(dicyclohexylamine)palladium(II) acetate typically involves the reaction of palladium(II) acetate with dicyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as column chromatography or distillation. The compound is produced in high purity and large quantities to meet the demands of various industrial applications .

Chemical Reactions Analysis

Types of Reactions: trans-Bis(dicyclohexylamine)palladium(II) acetate undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, alkenes, and amines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high selectivity, efficiency, and stability in various organic reactions. Its unique structure, with dicyclohexylamine ligands, provides enhanced catalytic activity and better performance in cross-coupling reactions compared to other palladium-based catalysts .

Properties

IUPAC Name

acetic acid;dicyclohexylazanide;palladium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-12H,1-10H2;2*1H3,(H,3,4);/q2*-1;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYDWGNLLRXNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N2O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-Bis(dicyclohexylamine)palladium(II) acetate
Customer
Q & A

A: Although the provided research article [] does not specifically utilize trans-Bis(dicyclohexylamine)palladium(II) acetate, this palladium complex is known to be a useful catalyst in various cross-coupling reactions, such as Buchwald-Hartwig aminations. Given that the synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines likely involves the formation of a carbon-nitrogen bond, exploring the use of this compound or similar palladium catalysts could be a potential avenue for optimizing the synthesis route. Further research would be needed to determine the specific reaction conditions and effectiveness of this catalyst in this particular reaction.

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